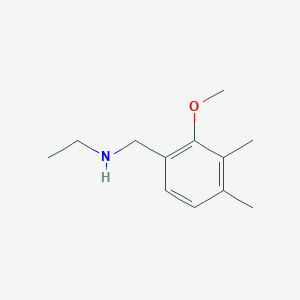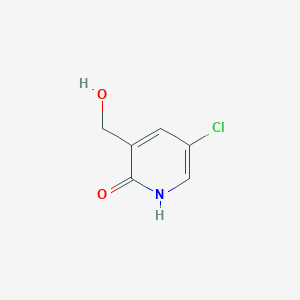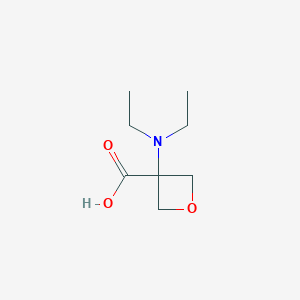
(S)-1,4-Dimethylpiperazine-2-carboxylicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1,4-Dimethylpiperazine-2-carboxylicacid is a chiral compound that belongs to the class of piperazine derivatives Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1,4-Dimethylpiperazine-2-carboxylicacid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperazine and methylating agents.
Methylation: The piperazine is subjected to methylation using methyl iodide or dimethyl sulfate under basic conditions to introduce the methyl groups at the 1 and 4 positions.
Carboxylation: The methylated piperazine is then carboxylated using carbon dioxide in the presence of a suitable catalyst to introduce the carboxylic acid group at the 2 position.
Chiral Resolution: The racemic mixture of 1,4-Dimethylpiperazine-2-carboxylicacid is resolved into its enantiomers using chiral chromatography or enzymatic resolution techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes and the use of automated systems to ensure high yield and purity. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.
化学反応の分析
Types of Reactions
(S)-1,4-Dimethylpiperazine-2-carboxylicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: N-oxides of this compound.
Reduction: (S)-1,4-Dimethylpiperazine-2-methanol.
Substitution: Various N-substituted derivatives depending on the nucleophile used.
科学的研究の応用
(S)-1,4-Dimethylpiperazine-2-carboxylicacid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme mechanisms and protein-ligand interactions.
Medicine: It is explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical agents.
Industry: The compound is used in the development of new materials, such as polymers and surfactants, due to its unique structural properties.
作用機序
The mechanism of action of (S)-1,4-Dimethylpiperazine-2-carboxylicacid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
1,4-Dimethylpiperazine: Lacks the carboxylic acid group, making it less versatile in chemical reactions.
2,5-Dimethylpiperazine: Different substitution pattern, leading to different chemical and biological properties.
1,4-Diethylpiperazine-2-carboxylicacid: Similar structure but with ethyl groups instead of methyl groups, affecting its reactivity and applications.
Uniqueness
(S)-1,4-Dimethylpiperazine-2-carboxylicacid is unique due to its specific substitution pattern and chiral nature, which confer distinct chemical reactivity and biological activity
特性
分子式 |
C7H14N2O2 |
|---|---|
分子量 |
158.20 g/mol |
IUPAC名 |
(2S)-1,4-dimethylpiperazine-2-carboxylic acid |
InChI |
InChI=1S/C7H14N2O2/c1-8-3-4-9(2)6(5-8)7(10)11/h6H,3-5H2,1-2H3,(H,10,11)/t6-/m0/s1 |
InChIキー |
LPYACEXPSBVYAC-LURJTMIESA-N |
異性体SMILES |
CN1CCN([C@@H](C1)C(=O)O)C |
正規SMILES |
CN1CCN(C(C1)C(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13015174.png)

![(R)-8A-methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13015199.png)
![4-(Cyclopropyl(methoxy)methyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B13015207.png)
![3-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)propanoic acid](/img/structure/B13015215.png)
![N-[4-(dimethylamino)butyl]oxetan-3-amine](/img/structure/B13015220.png)
![1-Azaspiro[4.4]nonan-4-amine](/img/structure/B13015226.png)
![5-Bromo-1-chloronaphtho[2,1-b]thiophene-2-carboxylic acid](/img/structure/B13015237.png)


